molecular formula C15H11NO2 B1341582 3-(3-Formylphenoxymethyl)benzonitrile CAS No. 928708-38-7

3-(3-Formylphenoxymethyl)benzonitrile

Cat. No. B1341582
M. Wt: 237.25 g/mol
InChI Key: YZLHXAJTYDJDPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including click reactions and coupling reactions. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was achieved and confirmed by different characterization techniques . Another compound, 3-phenoxyphenylmethoxypropionitrile, was synthesized starting from 3-phenoxybenzyl alcohol and acrylonitrile . These methods could potentially be adapted for the synthesis of 3-(3-Formylphenoxymethyl)benzonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds has been studied using various spectroscopic methods and computational studies. X-ray single-crystal determination, FT-IR, and UV-Vis spectroscopy are common techniques used for structural characterization . Density functional theory (DFT) computations are also employed to investigate the molecular structure and to compare with experimental data . These studies provide a detailed understanding of the geometry and electronic structure of the molecules.

Chemical Reactions Analysis

The compounds discussed in the papers undergo specific chemical reactions that are key to their synthesis and potential applications. For example, the click reaction was used to form a triazole ring by reacting a compound with sugar azide . Coupling reactions were also mentioned, such as the synthesis of novel formazans by the reaction of a benzonitrile derivative with diazonium chloride . These reactions are crucial for the functionalization and diversification of the molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The papers report on the vibrational wavenumbers, thermodynamical properties, and electronic absorption spectra, which are estimated using various computational methods like TDDFT . These properties are significant for understanding the behavior of the compounds under different conditions and for predicting their reactivity and stability.

Scientific Research Applications

Electronic and Structural Analysis

Studies on benzonitrile derivatives, such as "3-(3-Formylphenoxymethyl)benzonitrile," often focus on electronic properties and structural analysis. For instance, research on the basicity of substituted benzonitriles utilized density functional theory (DFT) to calculate atomic and electronic energies, exploring substituent effects on benzonitrile compounds. This type of analysis helps understand the electronic structure and behavior of benzonitrile derivatives, which can be crucial for their application in electronic materials and molecular design (Exner & Böhm, 2004).

Biotransformation and Environmental Applications

Biotransformation studies of dinitrile compounds, including those related to benzonitrile structures, have demonstrated the ability of certain bacteria to convert these compounds into carboxylic acids and amides. This research is crucial for understanding how environmental microorganisms can degrade or transform synthetic organic compounds, potentially aiding in bioremediation efforts and the development of environmentally friendly chemical processes (Dadd et al., 2001).

Material Science and Dye-Sensitized Solar Cells

In the field of material science, benzonitrile derivatives have been explored as components of electrolytes in dye-sensitized solar cells (DSSCs). Studies have shown that benzonitrile-based electrolytes can contribute to the long-term stability and efficiency of DSSCs, marking them as valuable for the development of renewable energy technologies (Latini et al., 2014).

Chemical Synthesis and Methodology

Research into the synthesis of complex molecules often features benzonitrile derivatives as key intermediates. For instance, palladium-catalyzed methods have been developed for direct arene cyanation, showcasing the role of benzonitrile structures in facilitating the synthesis of pharmaceutically relevant compounds and dyes. This research underscores the importance of benzonitrile derivatives in synthetic organic chemistry, providing tools for constructing complex molecular architectures (Zhao, Xu, & Ritter, 2019).

Analytical Chemistry and Solvation Studies

Benzonitrile and its derivatives have also been used as probes in analytical chemistry, particularly for studying the local environment in ionic liquids. The nitrile group's sensitivity to electrostatic and chemical environments makes benzonitrile an excellent probe for understanding solvation dynamics, hydrogen bonding, and the electrostatic characteristics of ionic liquids, which are crucial for designing better electrolytes and solvents (Zhang et al., 2013).

properties

IUPAC Name

3-[(3-formylphenoxy)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHXAJTYDJDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265696
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formylphenoxymethyl)benzonitrile

CAS RN

928708-38-7
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928708-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[(3-formylphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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